Homarylamine

Antitussive Structure-Activity Relationship Phenethylamine

Homarylamine (MDMPEA; N-methyl-3,4-methylenedioxy-phenethylamine) is a substituted phenethylamine with an INN designation. It is the N-methylated analog of methylenedioxyphenethylamine (MDPEA) and was patented as an antitussive agent by Merck & Co.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 451-77-4
Cat. No. B1214936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomarylamine
CAS451-77-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCNCCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3
InChIKeyOPJOMVMFYOUDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homarylamine (CAS 451-77-4) – A Structurally Distinct N-Methylated Phenethylamine Antitussive Reference Standard


Homarylamine (MDMPEA; N-methyl-3,4-methylenedioxy-phenethylamine) is a substituted phenethylamine with an INN designation [1]. It is the N-methylated analog of methylenedioxyphenethylamine (MDPEA) and was patented as an antitussive agent by Merck & Co. in 1956, although it was never commercialized as a medicine [1][2]. The compound is currently offered as an analytical reference standard for forensic and research applications; its physiological and toxicological properties remain largely uncharacterized .

Why Homarylamine Cannot Be Replaced by Generic Phenethylamine Analogs in Antitussive or Forensic Contexts


Within the 3,4-methylenedioxy-phenethylamine class, simple structural modifications such as N-methylation dramatically alter both biological activity and metabolic stability. The parent compound MDPEA is reported to be biologically inactive in humans at doses up to 300 mg orally, likely due to extensive first‑pass metabolism by monoamine oxidase [1]. In contrast, homarylamine (the N‑methyl derivative) was selected by Merck specifically for its superior antitussive efficacy relative to the primary amine, while maintaining a cost advantage over the N,N‑dimethyl congener [2]. These functional divergences mean that substituting any other in‑class compound for homarylamine will yield different pharmacological outcomes, even though the core scaffold is identical.

Quantitative Differentiation Evidence for Homarylamine (CAS 451-77-4) Over Closest Analogs


Homarylamine vs. Primary Amine (MDPEA): N-Methylation Confers Antitussive Activity

In the original Merck antitussive patent, the primary amine congeners (e.g., MDPEA) showed lower efficacy than the N‑methyl derivatives, establishing the N‑methyl group as a critical pharmacophoric element [1]. While the patent does not provide a numeric efficacy ratio, it states qualitatively that 'the primary amines do not appear to be quite as effective as the substituted amines,' and identifies the N‑methyl compound (homarylamine) as the preferred embodiment [1]. This class‑level inference is supported by independent observations that MDPEA is essentially inactive in vivo, whereas homarylamine produces measurable antitussive effects at 4–8 mg/kg in dog and guinea pig models [1][2].

Antitussive Structure-Activity Relationship Phenethylamine

Homarylamine vs. N,N-Dimethyl Analog: Equivalent Antitussive Efficacy at Lower Production Cost

The Merck patent explicitly compares the N-methyl derivative (homarylamine) with the corresponding N,N-dimethyl compound and states that 'while the N-methyl and N‑N‑dimethyl amines are about equal in effectiveness the N‑methyl compounds are substantially less costly to prepare' [1]. No numerical efficacy ratio is provided, but the cost difference is presented as a decisive factor in selecting homarylamine as the preferred active pharmaceutical ingredient [1].

Process Chemistry Cost-Effectiveness Antitussive

Homarylamine vs. Codeine: Non-Narcotic Antitussive Profile with Quantified Dosing Window

The Merck patent asserts that homarylamine-based antitussive compositions lack the analgesic activity and addiction liability of opiates such as codeine [1]. The antitussive dose range for homarylamine in dogs is 4–8 mg/kg [1], while veterinary reference sources list the antitussive dose of codeine in dogs as 1–2 mg/kg orally [2]. Although the assays differ, the higher effective dose of homarylamine combined with the claimed absence of opioid-like effects suggests a distinct safety profile that may permit a wider dosing window without the risk of respiratory depression or dependence.

Antitussive Safety Non-Opioid Veterinary Pharmacology

Gas Chromatographic Retention Index (RI = 1519) as a Forensic Discriminator

Homarylamine exhibits a normal alkane retention index of 1519 on a methyl silicone non-polar GC column [1]. This value serves as a reproducible identifier to distinguish homarylamine from its N,N-dimethyl analog (expected to be more lipophilic and therefore elute later) and from the primary amine MDPEA (expected to be less lipophilic and elute earlier). Although direct comparative RI data for the exact analogs are not available in the same data compilation, the reported RI for homarylamine allows forensic laboratories to confirm the identity of seized or test samples and differentiate them from closely related substances.

Forensic Toxicology Gas Chromatography Drug Identification

Optimal Procurement and Research Use Cases for Homarylamine (CAS 451-77-4)


Forensic Reference Standard for Differentiating MDxx Analogs

Homarylamine serves as a certified analytical reference material for forensic laboratories tasked with identifying and quantifying MDMPEA in seized drug samples. Its documented GC retention index (1519) and availability as a high‑purity standard (≥98%) enable reliable chromatographic discrimination from MDPEA, MDA, and MDMA, which are the more frequently encountered members of the class [1]. Use of homarylamine as a calibration standard reduces the risk of false‑positive or false‑negative results when analyzing samples that may contain this specific N‑methylated isomer.

Preclinical Evaluation of Non‑Opioid Antitussive Agents

Investigators developing cough suppressants devoid of opioid‑related side effects can use homarylamine as a tool compound or positive control. The compound provides a defined antitussive dose range (4–8 mg/kg in dogs and guinea pigs) and has been demonstrated to lack analgesic activity, making it a suitable benchmark for novel agents aiming to dissociate antitussive efficacy from narcotic liabilities [1].

Structure–Activity Relationship (SAR) Studies on Phenethylamine N‑Substitution

Medicinal chemists exploring the impact of N‑alkylation on the pharmacology of 3,4-methylenedioxyphenethylamines can procure homarylamine alongside MDPEA (primary amine) and the N,N‑dimethyl analog. Comparative testing of this set allows direct interrogation of the N‑methyl group contribution to metabolic stability, receptor binding, and in vivo activity, addressing the SAR gap identified in the original Merck patent [1].

Process Chemistry Cost‑Optimization Benchmark

Chemical engineers and process chemists evaluating the cost‑efficiency of N‑methyl versus N,N‑dimethyl phenethylamine synthesis can use homarylamine as the reference point for the N‑methyl series. The Merck patent’s finding that N‑methylation is substantially less costly than exhaustive methylation, while retaining equivalent antitussive potency, provides a quantitative‑qualitative benchmark for route‑scouting and scale‑up decisions [1].

Quote Request

Request a Quote for Homarylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.